Nitrosomethyl-N-hexylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

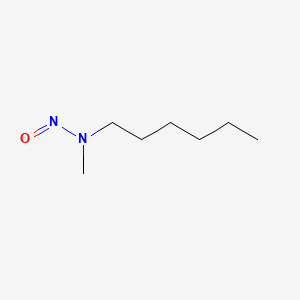

Nitrosomethyl-N-hexylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carcinogenic Properties and Toxicological Research

Nitrosomethyl-N-hexylamine is primarily recognized for its carcinogenic potential. Research has shown that nitrosamines, including this compound, can induce tumors in various laboratory animals. The carcinogenic effects are attributed to their ability to form DNA adducts, leading to mutations and subsequent tumor development.

Case Studies

- Animal Studies : Numerous studies have demonstrated the carcinogenicity of nitrosamines in species such as rats and hamsters. For instance, a study indicated that exposure to this compound resulted in tumors in the nasal cavity, liver, and lungs of treated animals .

- Comparative Analysis : A comparative study involving different nitrosamines highlighted that those with longer alkyl chains, such as this compound, tend to exhibit higher carcinogenic activity .

Environmental Impact

The environmental persistence of nitrosamines raises concerns regarding their formation and accumulation. This compound can form through reactions between nitrites and amines commonly found in various consumer products.

Environmental Studies

- Formation Mechanisms : Studies have shown that nitrosamines can form in personal care products and cleaning agents without being intentionally added. This raises questions about their presence in the environment and potential human exposure .

- Monitoring and Regulation : Regulatory bodies like the California Office of Environmental Health Hazard Assessment have included this compound on lists of chemicals known to cause cancer, prompting further investigation into its environmental distribution and human health risks .

Pharmaceutical Relevance

The contamination of pharmaceuticals with nitrosamines has become a significant public health concern. This compound has been identified as a potential contaminant in medications used for chronic conditions.

Pharmaceutical Case Studies

- Drug Recalls : The U.S. Food and Drug Administration has issued recalls for medications contaminated with various nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which share structural similarities with this compound .

- Risk Assessment : A case study involving valsartan—a medication used for hypertension—estimated increased cancer risks associated with long-term exposure to NDMA and NDEA, highlighting the potential implications for similar compounds like this compound .

Summary of Applications

| Application Area | Description |

|---|---|

| Carcinogenic Research | Investigated for tumor induction in animal models; forms DNA adducts. |

| Environmental Monitoring | Studied for formation in consumer products; concerns about persistence. |

| Pharmaceutical Safety | Identified as a contaminant; linked to drug recalls and cancer risk assessments. |

Propiedades

Número CAS |

28538-70-7 |

|---|---|

Fórmula molecular |

C7H16N2O |

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

N-hexyl-N-methylnitrous amide |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-6-7-9(2)8-10/h3-7H2,1-2H3 |

Clave InChI |

IHGPEUQKUIKKIR-UHFFFAOYSA-N |

SMILES |

CCCCCCN(C)N=O |

SMILES canónico |

CCCCCCN(C)N=O |

Sinónimos |

nitrosomethyl-N-hexylamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.